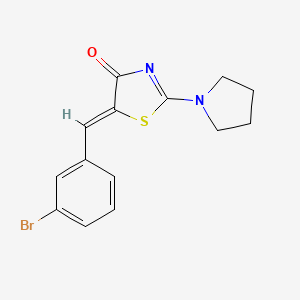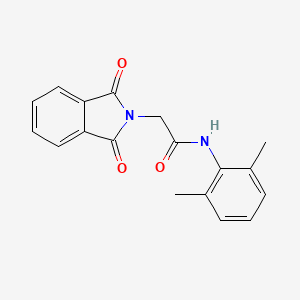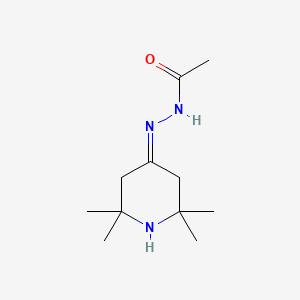
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known for their potential in various fields of chemistry and pharmacology. Although specific studies directly related to this compound may be limited, research on similar compounds provides insight into their general characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions, often starting from pyridine or pyrrolidine derivatives. Typical methods may include reactions such as low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods highlight the complexity and the meticulous conditions required for the synthesis of these compounds (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and quantum chemical DFT analysis. These studies reveal details about the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity (Kucharska et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often involve interactions with radicals, demonstrating significant antioxidant properties. Their reactivity towards peroxyl radicals and their stability against air oxidation are of particular interest in chemical research (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For instance, the crystal and molecular structures provide insight into the compound's stability and reactivity, as well as its potential applications in various fields (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in chemical reactions and its potential applications. Studies often focus on how these properties affect the molecule's behavior in biological systems or industrial applications (Singh et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Research has been focused on the synthesis of new pyridazinones, pyridazine-imines, and pyridines through various chemical reactions, highlighting the utility of related pyridazinyl compounds in creating diverse chemical structures for further applications in material science and pharmaceuticals (Sayed et al., 2002).
Antioxidant Properties
- Studies on 6-substituted-2,4-dimethyl-3-pyridinols have reported interesting antioxidant properties, indicating the potential of pyridinol derivatives in developing new antioxidants (Wijtmans et al., 2004).
Material Science Applications
- Novel pyridine-containing polyimides have been synthesized for applications in material science, demonstrating good thermal stability and mechanical properties, which could be relevant for the development of new materials (Yan et al., 2011).
Biological Activities
- Several studies have explored the biological activities of pyridine and fused pyridine derivatives, including antimicrobial and antioxidant activities, highlighting the pharmaceutical applications of these compounds (Flefel et al., 2018).
Photophysical Properties
- Research on Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has explored their photophysical properties, including charge transfer and dual emission, suggesting applications in photoredox catalysis and light-emitting materials (Salassa et al., 2008).
Propriétés
IUPAC Name |
(3S,4R)-N,N-dimethyl-1-(6-phenylpyridazin-3-yl)-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-4-8-16-13-23(14-18(16)22(2)3)19-12-11-17(20-21-19)15-9-6-5-7-10-15/h5-7,9-12,16,18H,4,8,13-14H2,1-3H3/t16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVSYJMTJVIEX-SJLPKXTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-(6-phenyl-3-pyridazinyl)-4-propyl-3-pyrrolidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)



![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)